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Cytidine 5'-monophosphate sodium salt - 13718-47-3

Cytidine 5'-monophosphate sodium salt

Catalog Number: EVT-1486131
CAS Number: 13718-47-3
Molecular Formula: C9H13N3NaO8P
Molecular Weight: 345.18
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Product Introduction

Description
Cytidine 5’-monophosphate sodium salt, also known as CMP, is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries . It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Synthesis Analysis

Cytidine 5’-monophosphate (5’-CMP) is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries. A highly efficient biosynthesis system was constructed for manufacturing 5’-CMP .

Molecular Structure Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .

Chemical Reactions Analysis

Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Physical And Chemical Properties Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .

Uridine-5'-monophosphate disodium

Relevance: Uridine-5'-monophosphate disodium is structurally very similar to Cytidine 5'-monophosphate sodium salt. The only difference between the two molecules is the presence of a cytosine nucleobase in Cytidine 5'-monophosphate sodium salt and a uracil nucleobase in Uridine-5'-monophosphate disodium. [] The similar structures allow for similar reactivity in certain reactions. For example, Cytidine monophosphate (CMP) or its sodium salt can be used as a starting material to synthesize Uridine-5'-monophosphate disodium. []

Adenosine 5′-monophosphate sodium salt

Relevance: Adenosine 5′-monophosphate sodium salt is structurally similar to Cytidine 5'-monophosphate sodium salt. Both compounds belong to the class of ribonucleotides and share a common backbone structure consisting of a ribose sugar, a phosphate group, and a nitrogenous base. [, , ] The difference lies in the nitrogenous base, with Adenosine 5′-monophosphate sodium salt containing adenine and Cytidine 5'-monophosphate sodium salt containing cytosine. Both molecules can act as organic phosphorus sources in the synthesis of hydroxyapatite (HAP) nanostructures. []

Cytidine 5'-triphosphate

Relevance: Cytidine 5'-triphosphate is closely related to Cytidine 5'-monophosphate sodium salt as it is an important precursor in the biosynthesis of Cytidine 5'-monophosphate sodium salt. [] Cytidine 5'-triphosphate can be converted into Cytidine 5'-monophosphate sodium salt through enzymatic reactions catalyzed by enzymes like CMP-KDO synthetase. []

Cytidine 5′-monophosphate disodium salt (5′-CMPNa2)

Relevance: Cytidine 5′-monophosphate disodium salt (5′-CMPNa2) is simply the disodium salt form of our target compound, Cytidine 5'-monophosphate sodium salt. [, , ] They share almost identical structures and can interconvert depending on the pH and ionic environment.

Guanosine 5′-monophosphate (GMP) disodium salt

Relevance: Guanosine 5′-monophosphate (GMP) disodium salt, along with inosine 5'-monophosphate (IMP), can synergistically enhance the savory, or umami, taste of L-glutamic acid potassium salt (MPG) when added together. [] Cytidine 5'-monophosphate sodium salt (CMP), a molecule very structurally similar to both GMP and IMP, affects the taste of L-glutamic acid potassium salt in a similar manner. [] This provides evidence that the structure of Cytidine 5'-monophosphate sodium salt allows it to interact with taste receptors.

Uridine 5'-triphosphate

Relevance: Uridine 5'-triphosphate (UTP) is structurally very similar to Cytidine 5'-triphosphate (CTP), differing only in the nucleobase. [] As mentioned before, Cytidine 5'-triphosphate is an important precursor in the biosynthesis of Cytidine 5'-monophosphate sodium salt. [] Because UTP and CTP are so similar in structure, UTP can sometimes act as an alternative substrate in reactions that normally utilize CTP. []

Deoxycytidine 5'-triphosphate

Relevance: Deoxycytidine 5'-triphosphate is structurally very similar to Cytidine 5'-triphosphate, which is an important precursor in the biosynthesis of Cytidine 5'-monophosphate sodium salt. [] The main difference is the presence of a hydroxyl group at the 2' position of the ribose sugar in Cytidine 5'-triphosphate, which is absent in Deoxycytidine 5'-triphosphate. [] Despite this difference, Deoxycytidine 5'-triphosphate can sometimes act as an alternative substrate in reactions that normally utilize Cytidine 5'-triphosphate. []

Inosine 5'-monophosphate

Relevance: Inosine 5'-monophosphate (IMP), along with Guanosine 5′-monophosphate (GMP) disodium salt, can synergistically enhance the savory, or umami, taste of L-glutamic acid potassium salt (MPG) when added together. [] Cytidine 5'-monophosphate sodium salt (CMP), a molecule very structurally similar to both GMP and IMP, affects the taste of L-glutamic acid potassium salt in a similar manner. [] This provides evidence that the structure of Cytidine 5'-monophosphate sodium salt allows it to interact with taste receptors.

Uridine 5'-monophosphate (UMP)

Relevance: Uridine 5'-monophosphate (UMP) is very structurally similar to Cytidine 5'-monophosphate sodium salt. [] The only difference between the two molecules is the presence of a cytosine nucleobase in Cytidine 5'-monophosphate sodium salt and a uracil nucleobase in Uridine 5'-monophosphate. [] This structural similarity allows Uridine 5'-monophosphate (UMP) to be used in "Reverse Sialylation" reactions. [] In this type of reaction, an enzyme will transfer N-acetylneuraminic acid (NeuAc) from a donor molecule to UMP, producing UMP-NeuAc. [] The enzyme can then transfer the NeuAc to Cytidine 5'-monophosphate sodium salt, forming CMP-NeuAc, a sialyl donor. []

Overview

Cytidine 5'-monophosphate sodium salt is a nucleotide that plays a crucial role in various biological processes, particularly in the synthesis of ribonucleic acid (RNA). It is classified as a pyrimidine nucleotide, which is integral to cellular metabolism and genetic information transfer. The compound is recognized for its applications in biochemistry and molecular biology, especially as a building block in RNA synthesis.

Source

Cytidine 5'-monophosphate sodium salt can be derived from natural sources or synthesized chemically. It is commonly found in RNA and can be isolated from nucleic acids. Additionally, it is commercially available from various chemical suppliers, such as Thermo Fisher Scientific and Sigma-Aldrich, where it is provided in high purity for laboratory use .

Classification
  • Chemical Class: Nucleotide
  • Molecular Formula: C9H12N3Na2O8P
  • CAS Number: 6757-06-8
  • IUPAC Name: Disodium [(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate .
Synthesis Analysis

Methods

The synthesis of cytidine 5'-monophosphate sodium salt can be achieved through several methods. One notable method involves the reaction of cytidine with phosphoric acid under controlled conditions. The process typically includes the protection of hydroxyl groups followed by phosphorylation:

  1. Protection: Hydroxyl groups on cytidine are temporarily protected using appropriate reagents.
  2. Phosphorylation: The protected cytidine is reacted with phosphoric acid to introduce the phosphate group.
  3. Deprotection: Finally, the protective groups are removed to yield cytidine 5'-monophosphate .

Another method involves using triethyl phosphate and pyridine as solvents and reagents, where phosphorus oxychloride is added under specific temperature conditions to facilitate the reaction .

Technical Details

The synthesis often requires careful temperature control and monitoring of reaction times to ensure high yields and purity. For example, one method specifies a reaction temperature between -15°C to 5°C and a stirring duration of 10 to 30 hours .

Molecular Structure Analysis

Structure

Cytidine 5'-monophosphate sodium salt consists of a cytosine base linked to a ribose sugar and a phosphate group. The molecular structure can be represented as follows:

  • Cytosine Base: A pyrimidine derivative
  • Ribose Sugar: A five-carbon sugar with hydroxyl groups
  • Phosphate Group: Attached at the 5' position of the ribose

Data

The structural formula can be expressed using the following identifiers:

  • SMILES: [Na+].[Na+].NC1=NC(=O)N(C=C1)[C@@H]1O[C@H](COP([O-])([O-])=O)[C@@H](O)[C@H]1O
  • InChI Key: INTPYBRGLGSMRA-IJRYJGAHNA-L .
Chemical Reactions Analysis

Reactions

Cytidine 5'-monophosphate sodium salt participates in several biochemical reactions:

  1. Phosphorylation: It can be further phosphorylated to form cytidine diphosphate and subsequently cytidine triphosphate.
  2. Polymerization: It acts as a substrate for RNA polymerase during RNA synthesis.
  3. Dephosphorylation: It can undergo hydrolysis to release inorganic phosphate and cytidine.

Technical Details

The reactions involving cytidine 5'-monophosphate are critical for nucleotide metabolism and energy transfer within cells.

Mechanism of Action

Process

Cytidine 5'-monophosphate sodium salt functions primarily as a precursor in RNA synthesis. Its mechanism involves:

  1. Incorporation into RNA: During transcription, it is incorporated into the growing RNA strand by RNA polymerase.
  2. Energy Transfer: As part of nucleotide triphosphates, it plays a role in energy transfer within cells.

Data

Studies show that the presence of cytidine 5'-monophosphate enhances the efficiency of RNA synthesis by providing essential building blocks for ribonucleic acid formation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Solubility: Highly soluble in water
  • Water Content: Maximum of 27.5% .

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Purity: Typically >99% when obtained from reputable suppliers .
Applications

Cytidine 5'-monophosphate sodium salt has diverse applications in scientific research:

  1. Molecular Biology: Used extensively in RNA synthesis for genetic studies.
  2. Biotechnology: Serves as a substrate in enzyme assays and biochemical pathways.
  3. Pharmaceuticals: Investigated for potential therapeutic applications related to nucleic acid metabolism.

This compound's versatility makes it invaluable in both research and industrial settings, highlighting its significance in modern biochemistry and molecular biology.

Structural Characterization of Cytidine 5'-Monophosphate Sodium Salt

Molecular Architecture and Stereochemical Configuration

Cytidine 5'-monophosphate sodium salt (CMP-Na) is a nucleotide derivative comprising a cytosine base, ribose sugar, and phosphate group, neutralized by sodium ions. The disodium salt form predominates in commercial and research settings, with the molecular formula C₉H₁₂N₃Na₂O₈P for the anhydrous form [8]. Its architecture features:

  • Glycosidic Bond: A β-N1 linkage between cytosine and ribose, confirmed by the characteristic downfield shift of the C1' proton in NMR [5].
  • Ribose Conformation: The sugar puckering adopts a C3'-endo conformation in solution, typical of RNA nucleotides, influencing phosphate group reactivity [5].
  • Ionization States: The phosphate group (pKₐ ~1-2) exists as a diamion (PO₄²⁻) at physiological pH, balanced by two Na⁺ ions. The cytosine N3 (pKₐ ~4.5) remains protonated below pH 4 [2] [10].
  • Stereochemistry: D-ribose configuration is specified in synonyms like "D-Cytidine 5'-monophosphate" [4], with specific rotation [α]₂₀ᴰ = +7.0° to +9.0° (c=2, H₂O) [8].

Table 1: Key Molecular Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₂N₃Na₂O₈P (anhydrous) [8]
Molecular Weight367.16 g/mol [8]
CAS Number (Anhydrous)6757-06-8 [8]
Specific Rotation+7.0° to +9.0° (c=2, H₂O) [8]
SMILES[Na].NC1=NC(=O)N(C=C1)C2OC(COP(O)(O)=O)C(O)C2O [2] [6]

Crystallographic Analysis and Polymorphism

CMP disodium salt exhibits polymorphism influenced by hydration state and crystallization conditions:

  • Hexahydrate Form: Crystallizes as C₉H₁₂N₃Na₂O₈P·6H₂O (MW: 463.16 g/mol), confirmed by single-crystal X-ray diffraction. This form shows distinct NMR peaks for water protons at δ 4.7–5.0 ppm in D₂O [5].
  • Anhydrous Form: Commercial products may transition between hydrated and anhydrous states. TCI America notes that historical "hydrate" labels shared the CAS RN 6757-06-8 with anhydrous material, but product quality remains consistent despite moisture variability [8].
  • Crystal Habit: Typically forms colorless to faintly yellow crystalline solids, with stability maintained at 2–8°C under inert gas due to moisture and heat sensitivity [8] [10].

Spectroscopic Profiling (NMR, IR, UV-Vis)

NMR Spectroscopy (D₂O, 600 MHz):

  • ¹H NMR: Cytosine H6 resonates at δ 7.96 ppm (d, J=7.8 Hz), H5 at δ 5.92 ppm (d). Ribose H1' appears at δ 5.90 ppm (d), with H2'–H4' between δ 4.2–4.5 ppm [5].
  • ³¹P NMR: A single peak near δ 0–1 ppm indicates the phosphate group’s integrity [5].

UV-Vis Spectroscopy:

  • λₘₐₓ: 280 nm (ε=13,000 M⁻¹cm⁻¹) and 250 nm shoulder in 0.01M HCl.
  • Absorbance Ratios: Critical for purity assessment:
  • E₂₅₀/E₂₆₀ = 0.40–0.50
  • E₂₈₀/E₂₆₀ = 1.90–2.20 [8]

IR Spectroscopy:

  • Stretching vibrations: P=O (1250 cm⁻¹), P-O-C (1050 cm⁻¹), and cytosine C=O (1650 cm⁻¹) dominate [5].

Table 2: Spectroscopic Signatures

TechniqueKey SignalsInterpretation
¹H NMRδ 7.96 (1H, d), δ 5.92 (1H, d)Cytosine H6/H5 coupling
³¹P NMRδ 0–1 ppm (s)Phosphate monoester
UV-Visλₘₐₓ=280 nm; E₂₈₀/E₂₆₀=1.90–2.20Conjugated cytosine ring system
IRν 1650 cm⁻¹ (C=O)Cytosine carbonyl stretch

Comparative Structural Analysis with Related Nucleotides

CMP-Na’s structure dictates unique biochemical roles compared to analogous nucleotides:

  • Phosphate Positioning: Unlike 3'-CMP, the 5'-phosphate enables kinase phosphorylation to CDP/CTP for nucleic acid biosynthesis [2] [10].
  • Sugar Carriers: CMP acts as a high-energy carrier for sialic acids in glycoconjugate synthesis—a function not shared by uridine monophosphate (UMP) due to base-specific enzyme recognition [6] [10].
  • Enzyme Interactions: Serves as a competitive inhibitor for ectonucleotidases, leveraging its intact phosphate group to block active sites—unlike dephosphorylated cytidine [6].
  • Base-Specificity: Cytosine’s exocyclic amine enables distinct hydrogen bonding versus UMP, influencing RNA polymerase selectivity during transcription [2].

Table 3: Functional Comparison with Related Nucleotides

NucleotideKey Structural DifferencesFunctional Implications
CMP (5'-Na₂)Cytosine base; 5'-phosphateKinase substrate; sugar carrier
UMPUracil base (lacks amine)Not recognized by CMP-sialate synthases
3'-CMP3'-phosphate orientationResistant to CMP kinase phosphorylation
CytidineNo phosphate groupInactive in nucleic acid polymerization

Compound Names Mentioned:

  • Cytidine 5'-monophosphate disodium salt
  • Cytidine 5'-monophosphate sodium salt
  • 5'-Cytidylic Acid Disodium Salt
  • Cytidine 5′-monophosphate
  • Uridine monophosphate (UMP)
  • Cytidine 5'-Monophosphate Methyl Ester Sodium Salt

Properties

CAS Number

13718-47-3

Product Name

Cytidine 5'-monophosphate sodium salt

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C9H13N3NaO8P

Molecular Weight

345.18

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+]

Synonyms

CYTIDINE 5/'-MONOPHOSPHATE SODIUM SALT

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